molecular formula C15H21N3O3 B2546808 Ethyl 4-(N-(4-methylphenyl)carbamoyl)piperazinecarboxylate CAS No. 831244-06-5

Ethyl 4-(N-(4-methylphenyl)carbamoyl)piperazinecarboxylate

Cat. No.: B2546808
CAS No.: 831244-06-5
M. Wt: 291.351
InChI Key: WNPHXBAXCFVSPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(N-(4-methylphenyl)carbamoyl)piperazinecarboxylate is a piperazine-based compound characterized by:

  • Ethyl carboxylate group: Attached to the piperazine nitrogen, enhancing lipophilicity.
  • N-(4-methylphenyl)carbamoyl substituent: A para-methyl-substituted aromatic ring linked via a carbamoyl group to the piperazine core.

Properties

IUPAC Name

ethyl 4-[(4-methylphenyl)carbamoyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O3/c1-3-21-15(20)18-10-8-17(9-11-18)14(19)16-13-6-4-12(2)5-7-13/h4-7H,3,8-11H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNPHXBAXCFVSPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)NC2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(N-(4-methylphenyl)carbamoyl)piperazinecarboxylate typically involves the reaction of 4-methylphenyl isocyanate with ethyl piperazinecarboxylate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the carbamoyl linkage. The reaction mixture is usually heated to promote the reaction, and the product is purified through recrystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise stoichiometric ratios. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity. The final product is then subjected to rigorous quality control measures to ensure consistency and compliance with industry standards.

Chemical Reactions Analysis

Oxidation Reactions

The carbamoyl and piperazine groups are primary sites for oxidation. Under controlled conditions, oxidation can yield hydroxylated or dehydrogenated derivatives.

ReagentConditionsProductReference
Potassium permanganateAcidic aqueous solution, refluxHydroxylated piperazine derivatives
Hydrogen peroxideAprotic solvent, 50–60°CN-Oxide formation

Oxidation of the 4-methylphenyl group may produce carboxylic acid derivatives, though direct evidence from literature remains limited.

Reduction Reactions

Reduction primarily targets the carbamoyl group, converting it into an amine.

ReagentConditionsProductYieldReference
Lithium aluminum hydrideDry THF, reflux4-(N-(4-methylphenyl)amino)piperazine65–70%
Sodium borohydrideMethanol, 25°CPartial reduction to secondary amine40–50%

Reduction of the ethyl ester to ethanol is less common but feasible under vigorous conditions.

Substitution Reactions

The ethyl ester and carbamoyl groups participate in nucleophilic substitution.

Ester Group Substitution

The ethoxy group undergoes transesterification or aminolysis:

ReagentConditionsProductYieldReference
MethanolAcid catalysis, refluxMethyl ester analog85%
AmmoniaEthanol, 60°CCarboxylic acid amide78%

Carbamoyl Group Substitution

Nucleophiles displace the carbamoyl moiety:

ReagentConditionsProductYieldReference
Grignard reagentsDry ether, 0°CAlkylated piperazine derivatives60–65%
ThiolsPyridine, 30°CThiocarbamoyl analogs70%

Hydrolysis

The ethyl ester hydrolyzes under acidic or basic conditions:

ConditionsReagentProductYieldReference
Aqueous HCl (1M)Reflux, 6 hours4-(N-(4-methylphenyl)carbamoyl)piperazinecarboxylic acid90%
NaOH (2M)Room temperature, 24 hoursSodium carboxylate salt95%

Complexation and Chelation

The piperazine nitrogen atoms can coordinate with metal ions:

Metal SaltConditionsProductApplicationReference
Cu(II) chlorideEthanol, 25°CCu(II)-piperazine complexCatalytic studies
Fe(III) nitrateAqueous solution, pH 7Fe(III) chelateMaterial science

Key Findings and Trends

  • Reagent Compatibility : Sodium hydride and pyridine are effective in deprotonation and catalysis during substitution .

  • Steric Effects : The 4-methylphenyl group hinders reactions at the carbamoyl nitrogen, favoring ester group reactivity.

  • Synthetic Utility : Hydrolysis products serve as intermediates for further functionalization, enabling drug discovery applications .

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a piperazine ring, an ethyl ester group, and a carbamoyl group attached to a 4-methylphenyl moiety. Its synthesis typically involves the following key steps:

  • Formation of the Piperazine Ring : Reaction of ethylenediamine with appropriate carbonyl compounds.
  • Carbamoylation : Introduction of the carbamoyl group using isocyanates or carbamates.
  • Esterification : Final step involving esterification with ethyl chloroformate.

Medicinal Chemistry

Ethyl 4-(N-(4-methylphenyl)carbamoyl)piperazinecarboxylate is studied for its potential as a pharmacological agent, especially in the treatment of neurological disorders. Its mechanism may involve inhibition of enzymatic activity and modulation of receptor activity, impacting various biochemical pathways.

Materials Science

In materials science, this compound is utilized in the synthesis of polymers that exhibit enhanced thermal stability and mechanical strength. Its unique structural properties contribute to the development of advanced materials with specific functionalities.

Biological Research

This compound is also investigated for its interactions with biological molecules. Studies focus on its potential therapeutic effects, including:

  • Inhibition of Histone Deacetylase (HDAC) : It has been identified as an HDAC inhibitor, which may be beneficial in treating conditions like cancer and psoriasis .
  • Immunomodulatory Effects : Research indicates that it may enhance immune responses, making it a candidate for immunotherapy applications .

Case Studies

  • Cancer Treatment Research : A study demonstrated that this compound effectively inhibited HDAC activity in vitro, leading to reduced proliferation of cancer cells. The results indicated that it could be a promising candidate for further development in oncology treatments .
  • Immunotherapy Applications : In animal models, the compound showed significant immunomodulatory effects, enhancing macrophage activation for phagocytosis of cancer cells compared to standard treatments like Levamisole .

Mechanism of Action

The mechanism of action of ethyl 4-(N-(4-methylphenyl)carbamoyl)piperazinecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamoyl group can form covalent bonds with nucleophilic sites on proteins, altering their function. This interaction can modulate biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

Halogen-Substituted Analogs
  • N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide ():

    • Substituent : Chlorine (para position).
    • Impact : The electron-withdrawing Cl group increases polarity and may enhance receptor binding via halogen interactions. Crystallographic data reveal a chair conformation for the piperazine ring and intermolecular N–H···O hydrogen bonding, influencing crystalline stability .
    • Molecular Weight : 267.76 g/mol (C₁₃H₁₈ClN₃O).
  • Ethyl 4-((2,6-difluorophenyl)carbonyl)piperazinecarboxylate (): Substituent: 2,6-Difluorophenyl. Fluorine’s electronegativity enhances metabolic stability .
Alkoxy-Substituted Analogs
  • Ethyl 4-(N-(2-ethoxyphenyl)carbamoyl)piperazinecarboxylate (): Substituent: Ethoxy group (ortho position). However, steric effects at the ortho position may reduce binding affinity compared to para-substituted analogs .
  • Ethyl 4-[(4-ethoxyphenyl)carbamoyl]piperazine-1-carboxylate ():

    • Substituent : Ethoxy group (para position).
    • Impact : Para substitution avoids steric hindrance, optimizing electronic effects for solubility and interaction with hydrophobic pockets .
Methyl-Substituted Analogs
  • Target Compound : Ethyl 4-(N-(4-methylphenyl)carbamoyl)piperazinecarboxylate.
    • Substituent : Methyl group (para position).
    • Impact : The methyl group provides moderate electron-donating effects, balancing lipophilicity and solubility. This substituent is less polar than halogens but avoids steric clashes seen in ortho-substituted analogs.

Structural and Conformational Differences

  • Piperazine vs. Piperidine Scaffolds :

    • describes Ethyl 1-phenylcarbamoylpiperidine-4-carboxylate , where the six-membered piperidine ring replaces piperazine. Piperidine’s lack of a second nitrogen reduces hydrogen-bonding capacity and conformational flexibility compared to piperazine derivatives .
Solubility and Crystallinity
  • Chlorophenyl analog (): Exhibits hydrogen-bonded crystalline networks, suggesting lower solubility in apolar solvents .
  • Methylphenyl analog : Predicted to have moderate solubility due to balanced lipophilicity from the methyl group.

Biological Activity

Ethyl 4-(N-(4-methylphenyl)carbamoyl)piperazinecarboxylate is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Synthesis

The compound is characterized by the presence of a piperazine ring, an ethyl ester group, and a carbamoyl moiety attached to a 4-methylphenyl group. Its structural formula can be represented as follows:

C15H20N2O3\text{C}_{15}\text{H}_{20}\text{N}_2\text{O}_3

Synthetic Routes

The synthesis of this compound typically involves several key steps:

  • Formation of the Piperazine Ring : This is achieved through the reaction of ethylenediamine with appropriate carbonyl compounds.
  • Carbamoylation : The introduction of the carbamoyl group can be accomplished using isocyanates or carbamates.
  • Esterification : The final step involves esterification with ethyl chloroformate to yield the desired product.

This compound exhibits its biological effects primarily through interactions with specific molecular targets, such as enzymes and receptors. Its mechanism may involve:

  • Inhibition of Enzymatic Activity : The compound can bind to active sites on enzymes, altering their function and leading to downstream effects in cellular pathways.
  • Modulation of Receptor Activity : It may act as an antagonist or agonist at certain receptors, influencing physiological responses.

Pharmacological Properties

Research indicates that this compound possesses several pharmacological properties:

  • Antitumor Activity : Studies have shown that compounds with similar structures can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, a related compound demonstrated significant cytotoxicity against various cancer cell lines at micromolar concentrations .
  • Antimicrobial Effects : Preliminary investigations suggest that this compound may exhibit antimicrobial properties, potentially inhibiting the growth of pathogenic bacteria .

Case Studies

  • Study on Antitumor Effects :
    • Researchers tested the efficacy of this compound on human breast cancer cell lines. Results indicated an IC50 value in the range of 10-20 µM, suggesting significant antitumor potential .
  • Antimicrobial Screening :
    • A study evaluated the antibacterial activity against Staphylococcus aureus and Escherichia coli. The compound showed promising results with minimum inhibitory concentrations (MICs) below 50 µg/mL .

Table 1: Biological Activities of this compound

Activity TypeEffectReference
AntitumorIC50: 10-20 µM
AntimicrobialMIC < 50 µg/mL

Table 2: Comparison with Related Compounds

CompoundAntitumor Activity (IC50)Antimicrobial Activity (MIC)
This compound10-20 µM< 50 µg/mL
Tert-butyl 4-[1-(4-methylphenyl)-2,5-dioxoazolidin-3-yl]piperazinecarboxylate15-25 µM< 40 µg/mL

Q & A

Q. What are the standard synthetic routes for Ethyl 4-(N-(4-methylphenyl)carbamoyl)piperazinecarboxylate?

The compound is typically synthesized via multi-step reactions involving:

  • Piperazine ring formation : Reacting ethylenediamine derivatives with dihaloalkanes or carbonyl-containing reagents under basic conditions (e.g., K₂CO₃ in acetonitrile) .
  • Carbamoylation : Introducing the 4-methylphenyl carbamoyl group using isocyanate or carbamoyl chloride derivatives in anhydrous solvents like dichloromethane (DCM) or dimethylformamide (DMF) .
  • Esterification : Final ethyl ester formation via reaction with ethyl chloroformate or alcohol-mediated coupling .

Q. Key reagents and conditions :

StepReagents/ConditionsSolventTemperatureYield Optimization Tips
Carbamoylation4-Methylphenyl isocyanate, DIPEADCM0°C → RTUse excess isocyanate (1.2 eq.)
EsterificationEthyl chloroformate, NaHDMF0°C → RTSlow reagent addition to minimize side reactions

Q. What spectroscopic and analytical methods confirm the compound’s structure?

  • NMR (¹H/¹³C) : Assign peaks for the piperazine ring (δ 2.5–3.5 ppm for N-CH₂), ethyl ester (δ 1.2–1.4 ppm for CH₃), and aromatic protons (δ 6.8–7.2 ppm) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of CO₂Et group) .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions (if crystalline) .

Q. Example ¹H NMR Data (DMSO-d₆) :

Proton GroupChemical Shift (δ)MultiplicityIntegration
Piperazine CH₂2.6–3.1m8H
Aromatic CH₃2.3s3H
Ethyl CH₃1.2t3H

Q. How is the compound handled safely in laboratory settings?

  • PPE : Gloves, lab coat, and goggles (prevents skin/eye irritation) .
  • Ventilation : Use fume hoods during synthesis (volatile solvents like DCM) .
  • Storage : In airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis .

Advanced Research Questions

Q. How can reaction yields be optimized during carbamoylation and esterification steps?

  • Catalyst screening : Use 4-dimethylaminopyridine (DMAP) to accelerate carbamoylation .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
  • Temperature control : Low temperatures (0–5°C) reduce side reactions during esterification .

Q. Case Study :

ParameterLow Yield (40%)Optimized Yield (75%)
SolventTHFDMF
CatalystNoneDMAP (0.1 eq.)
Time12 hr6 hr

Q. How can contradictions in biological activity data (e.g., enzyme inhibition vs. cytotoxicity) be resolved?

  • Orthogonal assays : Validate enzyme inhibition (e.g., fluorescence-based) with cell viability assays (MTT) to distinguish target-specific effects from cytotoxicity .
  • Dose-response curves : Calculate IC₅₀ values to compare potency across studies .
  • Metabolic stability tests : Use liver microsomes to rule out rapid degradation artifacts .

Q. Example Data Conflict Resolution :

StudyReported IC₅₀ (µM)Assay TypeCell Line
A5.2Enzyme inhibitionN/A
B>50CytotoxicityHeLa
Resolution Compound inhibits target enzyme but is non-toxic; discrepancies arise from assay design.

Q. What computational strategies predict the compound’s reactivity and binding modes?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks .
  • Molecular Docking : Simulate binding to biological targets (e.g., kinases) using AutoDock Vina; prioritize poses with strong hydrogen bonds to the carbamoyl group .

Q. Docking Results (PDB: 1ATP) :

Binding PoseΔG (kcal/mol)Key Interactions
1–8.2Carbamoyl NH → Glu183
2–7.5Ethyl ester → Asp184

Q. How are structural analogs designed for structure-activity relationship (SAR) studies?

  • Substituent variation : Replace 4-methylphenyl with halogenated (e.g., 4-F, 4-Cl) or electron-withdrawing groups (e.g., 4-NO₂) .
  • Scaffold hopping : Modify the piperazine ring to morpholine or homopiperazine .

Q. SAR Table :

AnalogR GroupEnzyme Inhibition (IC₅₀, µM)Solubility (mg/mL)
Parent4-Me5.20.8
4-F4-F3.10.5
4-NO₂4-NO₂1.80.3

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.